molecular formula C21H20N4O2 B2671724 N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923164-73-2

N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2671724
CAS No.: 923164-73-2
M. Wt: 360.417
InChI Key: MRWYNSYHGWCWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a hybrid molecule featuring an indole core fused with a 1,3,4-oxadiazole ring. This scaffold is structurally optimized for pharmacological activity, particularly in anticancer and enzyme inhibition studies. Synthesis typically involves cyclization of indole-3-acetic hydrazide derivatives with carbon disulfide under basic conditions, followed by functionalization .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-8-9-17(14(2)10-13)22-20(26)12-25-18-7-5-4-6-16(18)11-19(25)21-24-23-15(3)27-21/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWYNSYHGWCWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Overview of the Compound

The compound features a unique structure that includes a 1,3,4-oxadiazole moiety and an indole derivative. The oxadiazole ring is known for its diverse biological properties and has been extensively studied for its anticancer potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole structure. For instance, research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A recent study demonstrated that compounds with similar structures showed IC50 values ranging from 0.67 to 1.95 µM against prostate and colon cancer cell lines .

Cell Line IC50 (µM) Reference
PC-30.67
HCT-1160.80
ACHN0.87
MDA-MB-4356.82

The mechanism through which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in cancer progression. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and survival . Additionally, some derivatives have shown inhibitory effects on other targets such as carbonic anhydrase and cyclooxygenases (COX), further contributing to their anticancer potential .

Case Studies and Research Findings

A notable study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

In another investigation focusing on the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that modifications to the substituents on the oxadiazole ring could enhance biological activity significantly. For example, compounds with electron-withdrawing groups showed improved potency against cancer cell lines compared to their electron-donating counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Oxadiazole Acetamide Derivatives

N-[4-(Trifluoromethyl)Phenyl]-2-[2-(5-Isobutyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]Acetamide
  • Structural Differences : Replaces the 2,4-dimethylphenyl group with a 4-trifluoromethylphenyl substituent.
  • Impact : The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to dimethyl substituents.
  • Molecular Mass: Average mass = 442.441 g/mol; Monoisotopic mass = 442.161661 g/mol .
  • Bioactivity: Not explicitly reported, but trifluoromethyl groups are known to enhance binding affinity in kinase inhibitors.
N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide
  • Structural Differences : Features a sulfanyl (-S-) bridge instead of a direct oxadiazole-indole linkage.
  • Physicochemical Data : UV-Vis spectrophotometry data (absorbance vs. concentration) suggests moderate solubility in aqueous solutions .
  • Stability : A validated stability-indicating method confirms resistance to degradation under stress conditions (e.g., acidic/basic hydrolysis) .
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide
  • Structural Differences : Substitutes indole with benzofuran and includes a 3-chlorophenyl group.
  • Bioactivity : Demonstrates potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) and laccase catalysis effects .

Benzofuran-Oxadiazole Hybrids

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-Fluorophenyl)Acetamide
  • Structural Features : Incorporates a 5-bromobenzofuran ring and 4-fluorophenyl group.
  • Bioactivity : Acts as a tyrosinase inhibitor (IC₅₀ = 1.8 µM), outperforming kojic acid (IC₅₀ = 16.7 µM) .

Thiazole and Thiadiazole Derivatives

N-(4-Phenyl-Thiazol-2-yl)-2-((5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide
  • Structural Differences : Integrates a pyridine-thiazole moiety.
  • Bioactivity : Exhibits acetylcholinesterase inhibition (IC₅₀ = 0.89 µM), relevant for Alzheimer’s disease research .
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-{[3-(3-Methoxyphenyl)-4-Oxo-3H-Pyrimidoindol-2-yl]Sulfanyl}Acetamide
  • Structural Features : Combines thiadiazole and pyrimidoindole rings.
  • Molecular Properties : Higher molecular mass (536.706 g/mol) due to the complex heterocyclic system .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Mass (g/mol) Notable Bioactivity/Properties Reference
N-(2,4-Dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Indole-oxadiazole, dimethylphenyl ~375.43* Anticancer (inferred from analogs)
N-[4-(Trifluoromethyl)phenyl]-2-[2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Trifluoromethylphenyl, isobutyl-oxadiazole 442.44 Enhanced metabolic stability
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Sulfanyl bridge, indolemethyl ~425.50* UV-Vis absorbance at λmax = 270 nm
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran, 3-chlorophenyl ~413.87* Antimicrobial (MIC = 2–8 µg/mL)
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran, 4-fluorophenyl ~473.29* Tyrosinase inhibition (IC₅₀ = 1.8 µM)

*Calculated based on molecular formulas.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) enhance enzyme inhibition and antimicrobial activity, while methyl groups improve lipophilicity for membrane penetration .
  • Linker Modifications : Sulfanyl bridges reduce metabolic stability compared to direct oxadiazole-indole linkages but improve solubility .
  • Heterocyclic Diversity : Thiadiazole and pyrimidoindole hybrids exhibit unique binding modes with acetylcholinesterase and tyrosine kinases .

Q & A

Q. Basic

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR identifies protons on the indole, oxadiazole, and acetamide moieties (e.g., indole H-3 at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.4 ppm) .
  • ¹³C-NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole carbons (~160–165 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂N₄O₂S) .

Infrared Spectroscopy (IR) : Detects amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

How can researchers optimize the coupling reaction between indole and oxadiazole moieties?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group .
  • Base Strength : Sodium hydride (strong base) improves deprotonation of the thiol, accelerating substitution .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis) .
  • Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

How to analyze conflicting spectral data during characterization?

Q. Advanced

Cross-Validation :

  • Compare ¹H-NMR shifts with structurally similar analogs (e.g., N-substituted indole-acetamides) .
  • Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals from aromatic protons .

HRMS Discrepancies :

  • Check isotopic patterns to distinguish between [M+H]⁺ and adducts (e.g., sodium or potassium ions) .

X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced

Analog Synthesis :

  • Substituent Variation : Modify the oxadiazole (e.g., 5-methyl vs. 5-phenyl) or indole (e.g., N-alkyl vs. N-aryl) groups .
  • Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to assess impact on target binding .

Biological Assays :

  • Test analogs against cancer cell lines (e.g., Mcl-1/Bcl-2 inhibition) or microbial targets .

Computational Modeling :

  • Perform docking studies with proteins (e.g., Bcl-2) to predict binding modes of substituents .

Q. Example SAR Table :

Substituent on IndoleOxadiazole ModificationBiological Activity (IC₅₀)Reference
5-Methoxy5-Methyl12 µM (Bcl-2 inhibition)
5-Chloro5-Phenyl8 µM (Anticancer)

How to troubleshoot low yields in the final coupling step?

Q. Advanced

Impurity Analysis :

  • Use preparative TLC or column chromatography to isolate byproducts (e.g., unreacted thiols) .

Reagent Purity :

  • Ensure chloroacetyl chloride is freshly distilled to avoid hydrolysis .

Stoichiometry :

  • Use a 10% excess of the indole derivative to drive the reaction to completion .

Moisture Control :

  • Conduct reactions under inert atmosphere (N₂/Ar) to prevent base degradation (e.g., NaH reacting with H₂O) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

Solvent Volume : Reduce DMF usage via solvent-free mechanochemical methods for cyclization steps .

Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

Safety : Mitigate exothermic reactions during NaH-mediated steps by gradual reagent addition and cooling .

How to validate the compound’s stability under biological assay conditions?

Q. Advanced

Stability Studies :

  • Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours, then analyze via HPLC .

Metabolite Identification :

  • Use LC-MS to detect hydrolysis products (e.g., free indole or oxadiazole fragments) .

Cryopreservation :

  • Store lyophilized samples at -80°C to prevent degradation during long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.